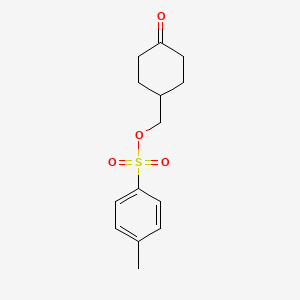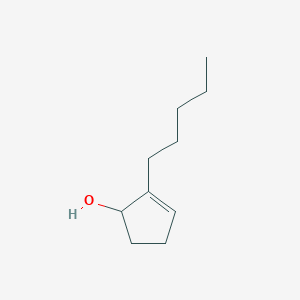
2-Cyclopenten-1-ol, 2-pentyl-
Overview
Description
2-Cyclopenten-1-ol, 2-pentyl- is an organic compound belonging to the class of cyclopentenols It is characterized by a cyclopentene ring with a hydroxyl group and a pentyl substituent
Synthetic Routes and Reaction Conditions:
Elimination Reactions: One common method involves the elimination of α-bromo-cyclopentanone using lithium carbonate.
Claisen Condensation: This method involves decarboxylation and isomerization cascades of unsaturated diesters.
Dehydration: Acid-catalyzed dehydration of cyclopentanediols can also yield 2-cyclopenten-1-ol.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using optimized versions of the above-mentioned laboratory techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: 2-Cyclopenten-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride.
Major Products:
Oxidation: Cyclopentenone derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Halogenated cyclopentenes.
Scientific Research Applications
2-Cyclopenten-1-ol, 2-pentyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the synthesis of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-ol, 2-pentyl- involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The hydroxyl group plays a crucial role in these interactions, facilitating various biochemical pathways and reactions .
Comparison with Similar Compounds
Cyclopentenone: Contains a ketone group instead of a hydroxyl group.
Cyclopentanol: Saturated alcohol with a similar ring structure.
Cyclopentene: Lacks the hydroxyl group but shares the cyclopentene ring structure.
Uniqueness: 2-Cyclopenten-1-ol, 2-pentyl- is unique due to the presence of both a hydroxyl group and a pentyl substituent, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-pentylcyclopent-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-6-9-7-5-8-10(9)11/h7,10-11H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTAVRJAAUOVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454931 | |
| Record name | 2-Cyclopenten-1-ol, 2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174618-07-6 | |
| Record name | 2-Cyclopenten-1-ol, 2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B3048482.png)
![6-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B3048483.png)
![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3048484.png)

![Propanedinitrile, [(4-aminophenyl)methylene]-](/img/structure/B3048489.png)
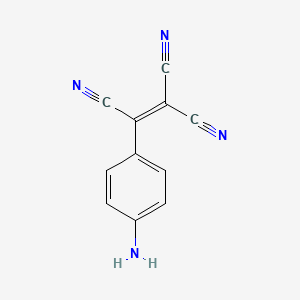
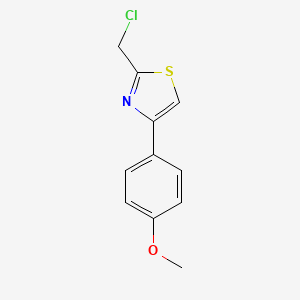
![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B3048494.png)
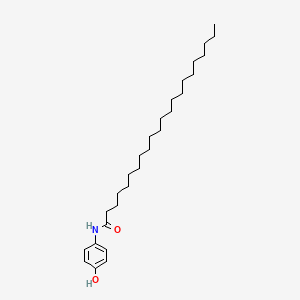
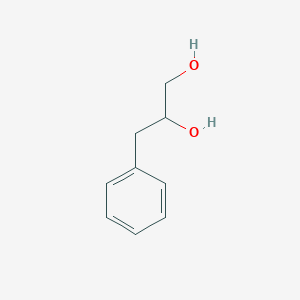
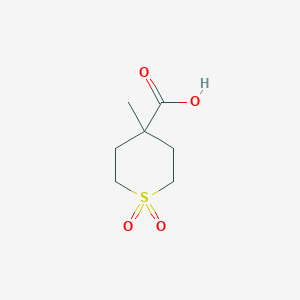
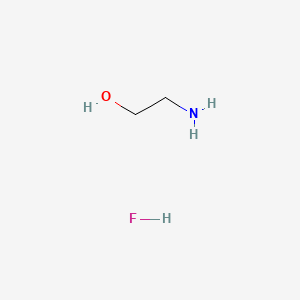
![9,9'-Spirobi[9H-fluorene], 2,2',7,7'-tetrakis([1,1'-biphenyl]-4-yl)-](/img/structure/B3048503.png)
